molecular formula C6H2BrF3OS B8413940 4-Bromo-5-(trifluoromethyl)thiophene-2-carbaldehyde

4-Bromo-5-(trifluoromethyl)thiophene-2-carbaldehyde

Cat. No.: B8413940
M. Wt: 259.05 g/mol
InChI Key: NZNCXVAILKICJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-5-(trifluoromethyl)thiophene-2-carbaldehyde is a useful research compound. Its molecular formula is C6H2BrF3OS and its molecular weight is 259.05 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H2BrF3OS

Molecular Weight

259.05 g/mol

IUPAC Name

4-bromo-5-(trifluoromethyl)thiophene-2-carbaldehyde

InChI

InChI=1S/C6H2BrF3OS/c7-4-1-3(2-11)12-5(4)6(8,9)10/h1-2H

InChI Key

NZNCXVAILKICJC-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1Br)C(F)(F)F)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N,N-diisopropylamine (680 μL, 5.19 mmol) in tetrahydrofuran (5 ml) was added dropwise a solution of 1.67 mol/L n-butyllithium in hexane (3.11 ml, 5.19 mmol) at −78° C. under argon atmosphere, and the mixture was stirred at the same temperature for 15 minutes. The reaction solution was slowly warmed to 0° C., and stirred for 20 minutes, and then cooled to −40° C. Then, thereto was added dropwise a solution of 3-bromo-2-(trifluoromethyl)thiophene (1000 mg, 4.33 mmol) in tetrahydrofuran (15 ml). The mixture was stirred at the same temperature for 20 minutes, and the reaction solution was slowly warmed to −10° C., and then stirred for 5 minutes. The reaction solution was cooled to −40° C., and then thereto was added dropwise N,N-dimethylformamide (1 mL). Then, the mixture was slowly warmed to 0° C., and stirred overnight. To the reaction solution was added water, and the mixture was extracted with ethyl acetate twice. The organic layer was combined, washed with water and saturated brine, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=10:0→9:1) to give 4-bromo-5-(trifluoromethyl)thiophene-2-carbaldehyde (527 mg, 47%) as a yellow oil.
Quantity
680 μL
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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3.11 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1000 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four

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